molecular formula C10H13F2NO B13246472 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13246472
M. Wt: 201.21 g/mol
InChI Key: SRWRKBFKLMGKOY-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H13F2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a difluorophenyl group attached to an ethan-1-ol moiety through an ethylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3,4-difluoroacetophenone with ethylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate ketone to the final alcohol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ethylamino and ethan-1-ol moieties contribute to its solubility and reactivity, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorophenyl)ethan-1-one
  • 2-(4-Fluorophenyl)ethan-1-amine
  • 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

Uniqueness

2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[1-(3,4-difluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13F2NO/c1-7(13-4-5-14)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

SRWRKBFKLMGKOY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NCCO

Origin of Product

United States

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